molecular formula C12H11ClO5S B8579346 4-[4-(Chlorosulfonyl)phenoxy]-2-butynyl acetate CAS No. 870637-61-9

4-[4-(Chlorosulfonyl)phenoxy]-2-butynyl acetate

Cat. No. B8579346
M. Wt: 302.73 g/mol
InChI Key: UNMLQVHKQGNATN-UHFFFAOYSA-N
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Patent
US07179911B2

Procedure details

To a suspension of 4-(4-acetoxy-but-2-ynyloxy)-benzenesulfonic acid, sodium salt from Example 6 (360 g, 1.18 mol) in 2.1 L of dichloromethane in a 5-L 4-neck flask, was added N,N-dimethylformamide (14 g, 0.19 mol) and water (4.5 g, 0.25 mol). The mixture was cooled to 12° C. Oxalyl chloride (165 mL, 240 g, 1.89 mol) was added over 70 min while the temperature was maintained at 10–20° C. The mixture was slowly warmed to 23° C. over 1 h and stirred at this temperature for 1 h. The reaction was monitored for completion by HPLC (S.M. <3%). The mixture was quenched into 2 L of water in a 12-L flask at 30° C. After 5 min of stirring, the phases were separated and the organic phase was washed with water (1 L). The mixture was held at 0–5° C. overnight, resulting in clear phase separation. Dichloromethane was distilled off to a residual volume of about 700 mL. t-Butyl methyl ether (1.5 L) was added. Distillation was continued to a residual volume of 850 mL. The solution was cooled to 18° C. and seeded with crystals. After 35 min of stirring, product crystals formed. Heptane (650 mL) was added over 40 min while the temperature was maintained at 15–20° C. The mixture was heated to 35° C. to dissolve the product before it was cooled back to 20° C. More heptane (350 mL) was added over 10 min. The mixture was stirred at 15–20° C. for 40 min. The crystals were filtered in a funnel and washed with heptane (400 mL). The product was dried in vacuo at 23° C. to a constant weight (316 g, 89% yield). 1H NMR (300 MHz, CDCl3) δ 8.01 (m, 2H), 7.12 (m, 2H), 4.86 (t, J=1.8 Hz, 2H), 4.72 (t, J=1.8 Hz, 2H), 2.10 (s, 3H); 13C NMR (75 MHz, CDCl3) ppm 170.5, 163.0, 137.2, 129.9, 116.0, 83.3, 80.2, 56.8, 52.3, 21.0.
Name
4-(4-acetoxy-but-2-ynyloxy)-benzenesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
2.1 L
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
165 mL
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Quantity
650 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][C:6]#[C:7][CH2:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([S:16]([OH:19])(=O)=[O:17])=[CH:12][CH:11]=1)(=[O:3])[CH3:2].[Na].CN(C)C=O.O.C(Cl)(=O)C([Cl:30])=O>ClCCl.CCCCCCC>[C:1]([O:4][CH2:5][C:6]#[C:7][CH2:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([S:16]([Cl:30])(=[O:19])=[O:17])=[CH:12][CH:11]=1)(=[O:3])[CH3:2] |^1:19|

Inputs

Step One
Name
4-(4-acetoxy-but-2-ynyloxy)-benzenesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC#CCOC1=CC=C(C=C1)S(=O)(=O)O
Name
Quantity
360 g
Type
reactant
Smiles
[Na]
Name
Quantity
2.1 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
4.5 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
165 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
350 mL
Type
solvent
Smiles
CCCCCCC
Step Five
Name
Quantity
650 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 10–20° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was slowly warmed to 23° C. over 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched into 2 L of water in a 12-L flask at 30° C
STIRRING
Type
STIRRING
Details
After 5 min of stirring
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
the organic phase was washed with water (1 L)
WAIT
Type
WAIT
Details
The mixture was held at 0–5° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
resulting in clear phase separation
DISTILLATION
Type
DISTILLATION
Details
Dichloromethane was distilled off to a residual volume of about 700 mL
ADDITION
Type
ADDITION
Details
t-Butyl methyl ether (1.5 L) was added
DISTILLATION
Type
DISTILLATION
Details
Distillation
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 18° C.
STIRRING
Type
STIRRING
Details
After 35 min of stirring
Duration
35 min
CUSTOM
Type
CUSTOM
Details
product crystals formed
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 15–20° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 35° C.
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the product before it
TEMPERATURE
Type
TEMPERATURE
Details
was cooled back to 20° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at 15–20° C. for 40 min
Duration
40 min
FILTRATION
Type
FILTRATION
Details
The crystals were filtered in a funnel
WASH
Type
WASH
Details
washed with heptane (400 mL)
CUSTOM
Type
CUSTOM
Details
The product was dried in vacuo at 23° C. to a constant weight (316 g, 89% yield)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)OCC#CCOC1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.